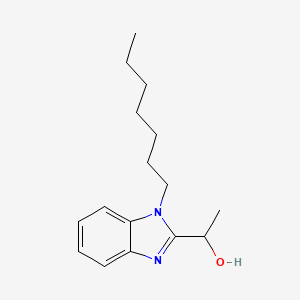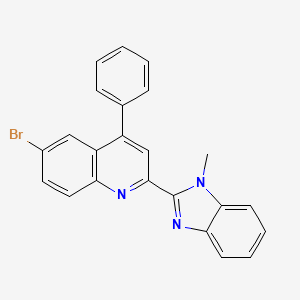
3,5-di-tert-butyl-N-(4-methoxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE is an organic compound characterized by its complex structure, which includes tert-butyl groups, a methoxyphenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as 3,5-di(tert-butyl)-4-methoxyphenylamine and 1-cyclohexanecarboxylic acid. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield phenol derivatives, while reduction of the amide group can produce amines.
Scientific Research Applications
3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,5-DI(TERT-BUTYL)-4-METHOXYPHENOL: Shares the tert-butyl and methoxy groups but lacks the cyclohexanecarboxamide moiety.
N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE: Similar structure but without the tert-butyl groups.
Uniqueness
3,5-DI(TERT-BUTYL)-N-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups, along with the cyclohexanecarboxamide moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H35NO2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H35NO2/c1-21(2,3)16-12-15(13-17(14-16)22(4,5)6)20(24)23-18-8-10-19(25-7)11-9-18/h8-11,15-17H,12-14H2,1-7H3,(H,23,24) |
InChI Key |
WCIHNRBFLFNLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(CC(C1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11119284.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119304.png)
![N-(2-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11119312.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119314.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11119322.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11119330.png)
![ethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11119332.png)
![N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11119342.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl acetate](/img/structure/B11119344.png)
![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11119347.png)
acetyl}hydrazinylidene)-N-(prop-2-en-1-yl)butanamide](/img/structure/B11119366.png)
![1-[4-(2-methoxyphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11119368.png)
